2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone
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Overview
Description
2,12-dimethoxy-7,17-dioxapentacyclo[117003,1105,9015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone typically involves multi-step organic reactions. One common synthetic route involves the dimerization of specific precursor compounds under controlled conditions. For example, the dimerization product can be formed in the reaction with potassium phthalimide in dimethylformamide (DMF) by heating at 110°C for 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism by which 2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,17-Dimethoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexene-10,16-diol
- 8,18-Dithia-1,4,11,14-tetraazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),6,13,15(19),16-hexaene-10,20-dione
Uniqueness
2,12-dimethoxy-7,17-dioxapentacyclo[117003,1105,9015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone is unique due to its specific pentacyclic structure and the presence of multiple methoxy and dioxo groups
Properties
Molecular Formula |
C20H10O8 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C20H10O8/c1-25-15-7-3-11-13(19(23)27-17(11)21)5-9(7)16(26-2)10-6-14-12(4-8(10)15)18(22)28-20(14)24/h3-6H,1-2H3 |
InChI Key |
CJOVYKPAZZVEBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C3C(=CC2=C(C4=CC5=C(C=C41)C(=O)OC5=O)OC)C(=O)OC3=O |
Origin of Product |
United States |
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